8-(Phenylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
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Overview
Description
The compound “8-(Phenylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there is no direct information available on the synthesis of “this compound”, there are related studies on the synthesis of similar spiro compounds . These methods could potentially be adapted for the synthesis of the compound .Scientific Research Applications
Synthesis and Structural Studies :
- A study described the synthesis of 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives, focusing on their structure-activity relationship for anticonvulsant activity (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
- Another research emphasized the stereochemically controlled synthesis of 1,8-dioxaspiro[4.5]decanes and 1-oxa-8-thiaspiro[4.5]decanes through phenylsulfanyl migration (Eames, Heras, Jones, & Warren, 1996).
- The crystallographic analysis of 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane and related compounds highlighted the role of substituents in supramolecular arrangements (Graus et al., 2010).
Pharmacological Research :
- Research on new spirohydantoin derivatives synthesized a series of arylpiperazinylpropyl derivatives of 8/6-phenyl-1,3-diazaspiro[4.5]decan-2,4-dione, evaluating their affinity toward various receptors (Czopek et al., 2016).
- The synthesis and characterization of 3-(arylsulfonyl)spiroimidazolidine-2,4-diones, along with their hypoglycemic activity, were investigated, showing significant potential in diabetes treatment (Iqbal et al., 2012).
Chemical Reactivity and Applications :
- The reactivity of 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in the Castagnoli-Cushman reaction with imines was studied, showing enhanced reactivity and a broad substrate scope (Rashevskii et al., 2020).
- A study on the stereoselective synthesis of novel 4,5-epoxy-1,2-oxazin-6-ones from β-lithiated oxazolinyloxiranes and nitrones highlighted the potential in synthesizing spirocyclic derivatives with specific applications (Capriati et al., 2006).
Mechanism of Action
Target of Action
The primary target of 8-(Phenylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component of the necroptosis signaling pathway, a type of programmed cell death . This pathway is involved in various pathophysiological disorders, including inflammatory, neurodegenerative, infectious, and malignant diseases .
Mode of Action
This compound interacts with RIPK1 by inhibiting its kinase activity . This inhibition blocks the activation of the necroptosis pathway, thereby preventing the process of programmed cell death .
Biochemical Pathways
The compound affects the necroptosis signaling pathway, which involves RIPK1, RIPK3, and mixed lineage kinase domain-like protein (MLKL) pseudokinase . By inhibiting RIPK1, the compound disrupts this pathway, leading to a reduction in necroptosis and potentially alleviating the symptoms of diseases associated with this form of cell death .
Result of Action
The inhibition of RIPK1 by this compound results in the disruption of the necroptosis signaling pathway . This disruption can prevent programmed cell death, potentially alleviating the symptoms of diseases associated with necroptosis .
Properties
IUPAC Name |
8-(benzenesulfonyl)-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S2/c1-17-7-9-19(10-8-17)29(25,26)22-15-16-27-20(22)11-13-21(14-12-20)28(23,24)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNZRVQOHMONFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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